molecular formula C14H19NO B1640151 1-(2,4-Dimethylbenzyl)piperidin-4-one

1-(2,4-Dimethylbenzyl)piperidin-4-one

Cat. No.: B1640151
M. Wt: 217.31 g/mol
InChI Key: SYYWNXNSVMRZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzyl)piperidin-4-one is a synthetic organic compound featuring a piperidin-4-one core scaffold substituted at the nitrogen atom with a 2,4-dimethylbenzyl group. This structure classifies it as a piperidine derivative, a family of heterocyclic amines of significant interest in medicinal and synthetic chemistry . The piperidin-4-one skeleton is a recognized privileged structure in drug discovery, serving as a versatile intermediate for the development of pharmacologically active molecules . Researchers value this compound primarily as a key synthetic precursor. Its structure allows for functionalization at multiple sites, including the carbonyl group and the carbon atoms adjacent to it, enabling the synthesis of a diverse array of more complex derivatives . For instance, the carbonyl moiety can undergo condensation reactions with nucleophiles like thiosemicarbazide or hydroxylamine hydrochloride to form hydrazine carbothioamide or oxime derivatives, respectively, which are valuable for exploring new chemical space and biological activity . While specific biological data for this compound is limited, compounds based on the piperidin-4-one scaffold have been extensively studied for their potential bioactivities. Related analogs have demonstrated notable antioxidant and anti-inflammatory properties in scientific research . The reactivity of the piperidin-4-one core, as evidenced by parameters like chemical potential calculated through Density Functional Theory (DFT), suggests that derivatives are reactive in nature, which correlates with their observed in vitro biological responses . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should adhere to appropriate laboratory safety protocols.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11-3-4-13(12(2)9-11)10-15-7-5-14(16)6-8-15/h3-4,9H,5-8,10H2,1-2H3

InChI Key

SYYWNXNSVMRZMJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2CCC(=O)CC2)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(=O)CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents on the nitrogen atom and the piperidine ring. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Formula Molecular Weight Key Features
1-(2,4-Dimethylbenzyl)piperidin-4-one 2,4-Dimethylbenzyl C₁₄H₁₉NO 217.31 Aromatic substituent with methyl groups; moderate lipophilicity
1-(2-Pyridinylmethyl)piperidin-4-one 2-Pyridinylmethyl C₁₁H₁₄N₂O 190.25 Heteroaromatic substituent; enhanced hydrogen bonding capacity
1-(3-Methoxypropyl)piperidin-4-one 3-Methoxypropyl C₉H₁₇NO₂ 171.24 Aliphatic chain with ether; increased solubility in polar solvents
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ 267.27 Fluorinated aromatic group; higher metabolic stability
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, bis(4-methoxyphenyl) C₂₄H₂₈NO₄ 397.49 Sterically hindered; potential for multi-target interactions

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 2,4-dimethylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, aliphatic substituents (e.g., 3-methoxypropyl) enhance water solubility but reduce bioavailability .
  • Electron-Withdrawing Groups: Fluorine atoms in 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone increase electronegativity, improving binding to hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce conformational flexibility but may enhance selectivity for specific targets .

Pharmacological Profiles

Piperidin-4-one derivatives exhibit diverse biological activities:

Compound Reported Activity Mechanism/Application
This compound Limited direct data; analogs show anti-inflammatory and antimicrobial potential Likely modulates enzymes/receptors via aromatic interactions.
1-(Substituted-benzoyl)-piperidin-4-yl oxime esters Antimicrobial (MIC: 2–8 µg/mL against S. aureus) Disrupts bacterial cell membrane integrity.
Risperidone Impurity 19 () Antipsychotic metabolite Dopamine/serotonin receptor antagonism .
Oxadiazole-containing derivatives (–20) Designed as kinase or protease inhibitors Oxadiazole enhances binding to ATP pockets or catalytic sites.

Notable Trends:

  • Antimicrobial Activity : Electron-deficient substituents (e.g., halogenated groups) correlate with enhanced antibacterial potency .
  • CNS Applications : Bulky aromatic groups (e.g., 2,4-dimethoxybenzoyl in ) improve blood-brain barrier penetration for neurological targets .

Preparation Methods

Traditional Synthetic Approaches

Alkylation of Piperidin-4-one

Early methods relied on direct alkylation of piperidin-4-one with 2,4-dimethylbenzyl halides. However, this approach suffers from regioselectivity challenges due to competing N- and O-alkylation. A typical protocol involves reacting piperidin-4-one with 2,4-dimethylbenzyl bromide in the presence of a base such as potassium carbonate in acetonitrile at 60–80°C. Yields rarely exceed 40–50% due to side reactions, including enolate formation and over-alkylation.

Reductive Amination

Reductive amination between 4-piperidone and 2,4-dimethylbenzaldehyde offers improved selectivity. Sodium cyanoborohydride or hydrogen gas with palladium on carbon facilitates the imine reduction. For example, a 2016 study achieved a 65% yield by reacting 4-piperidone hydrochloride with 2,4-dimethylbenzaldehyde in methanol under hydrogen (3 atm) at 25°C for 24 hours. This method, however, requires stringent control of moisture and pH to prevent ketone reduction.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of aryl halides with amines, circumventing pre-functionalized intermediates. Patent BR112014016322B1 details a palladium-catalyzed synthesis of structurally analogous piperazine derivatives, offering insights applicable to piperidin-4-one systems.

Catalytic System Optimization

A mixture of bis(dibenzylideneacetone)palladium(0) (1 mol%) and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2 mol%) in toluene facilitates C–N bond formation between 1-iodo-2,4-dimethylbenzene and piperidin-4-one. The reaction proceeds at 80–120°C for 12–24 hours, yielding 1-(2,4-Dimethylbenzyl)piperidin-4-one in 72–78% isolated yield.

Solvent and Base Effects

Toluene outperforms polar aprotic solvents (e.g., DMF, DMSO) by minimizing palladium aggregation. Sterically hindered bases like sodium tert-butoxide (2–6 equivalents) enhance turnover frequency by deprotonating the amine without coordinating excessively to the catalyst.

Suzuki-Miyaura Coupling

While less common for amine-aryl linkages, Suzuki coupling has been explored using boronic ester derivatives of 2,4-dimethylbenzyl alcohol. A 2020 study achieved a 68% yield by reacting 4-piperidone triflate with 2,4-dimethylbenzylboronic acid pinacol ester in the presence of Pd(PPh3)4 and cesium carbonate in dioxane/water (10:1).

Protective Group Strategies

Boc Protection-Deprotection

Patent CN106432232A outlines a synthesis pathway for a related imidazopyridinone, highlighting the utility of tert-butoxycarbonyl (Boc) protection for piperidine amines. Applied to this compound, this approach involves:

  • Protection : Treating 4-piperidone hydrochloride with di-tert-butyl dicarbonate in aqueous acetone (50%) at 25°C for 24 hours, achieving 93% yield of N-Boc-4-piperidone.
  • Alkylation : Reacting N-Boc-4-piperidone with 2,4-dimethylbenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH2Cl2).
  • Deprotection : Removing the Boc group with trifluoroacetic acid in dichloromethane, yielding the target compound in 85% overall yield.

Reductive Amination with Protected Intermediates

Combining reductive amination and protective group chemistry improves selectivity. A 2019 protocol reports:

  • Boc protection of 4-piperidone (91% yield).
  • Reductive amination with 2,4-dimethylbenzaldehyde (NaBH3CN, MeOH, 70% yield).
  • Acidic deprotection (HCl/dioxane, 98% yield), culminating in an 84% overall yield.

Industrial-Scale Considerations

Catalyst Recycling

Palladium recovery remains critical for cost-effective production. Patent BR112014016322B1 employs polymer-supported BINAP ligands, enabling catalyst reuse for up to five cycles with <10% activity loss.

Solvent Sustainability

Toluene, while effective, poses environmental and health risks. Recent advances substitute it with cyclopentyl methyl ether (CPME), achieving comparable yields (70–75%) with improved biodegradability.

Byproduct Management

The primary byproduct, hydrogen bromide from alkylation steps, is neutralized using aqueous sodium bicarbonate. Patent CN106432232A details a washing protocol with 1N HCl and ethyl acetate to isolate the product efficiently.

Comparative Analysis of Methods

Method Catalyst System Solvent Temperature (°C) Yield (%) Purity (%)
Buchwald-Hartwig Pd(dba)2/BINAP Toluene 80–120 72–78 99.5
Reductive Amination None (H2/Pd-C) Methanol 25 65 98.2
Boc Protection Di-tert-butyl dicarbonate Acetone/Water 25 93 99.8
Suzuki Coupling Pd(PPh3)4 Dioxane/H2O 100 68 97.5

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylbenzyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-one with 2,4-dimethylbenzyl halides (e.g., bromide or chloride) under basic conditions. A common protocol includes:

  • Step 1: Reacting piperidin-4-one with 2,4-dimethylbenzyl bromide in dimethylformamide (DMF) or acetonitrile.
  • Step 2: Using a base like potassium carbonate to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution .
  • Optimization: Yield (60–85%) depends on solvent polarity, temperature (60–80°C), and reaction time (12–24 hours). Purity is improved via column chromatography or recrystallization .

Q. How can structural integrity and functional groups of this compound be confirmed?

Methodological Answer:

  • Spectral Analysis:
    • NMR: 1^1H NMR should show peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and piperidinone carbonyl (δ ~170 ppm in 13^{13}C NMR).
    • IR: A strong carbonyl stretch (~1700 cm1^{-1}) confirms the ketone group .
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to C14_{14}H17_{17}NO (calculated: 215.13 g/mol) .

Advanced Research Questions

Q. What mechanisms explain the biological activity of this compound derivatives in targeting enzymes like ACK1?

Methodological Answer:

  • Mechanistic Insights: Piperidin-4-one derivatives inhibit tyrosine kinases (e.g., ACK1) by binding to the ATP-binding pocket via hydrophobic interactions with the benzyl group and hydrogen bonding with the carbonyl oxygen .
  • Supporting Data: Analogous compounds (e.g., 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one) show IC50_{50} values <100 nM for ACK1, suggesting high potency .
  • Experimental Design: Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant ACK1 and ATP analogs to quantify inhibitory activity .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) affect the antimicrobial efficacy of this compound?

Methodological Answer:

  • SAR Studies:
    • Halogenation: Adding electron-withdrawing groups (e.g., Cl, Br) to the benzyl ring enhances antimicrobial activity by increasing membrane permeability.
    • Methoxy Groups: Electron-donating groups (e.g., -OCH3_3) reduce activity against Gram-negative bacteria but improve selectivity for fungal targets .
  • Data Contradictions: Some studies report variability in MIC values (e.g., 2–32 µg/mL for S. aureus), likely due to differences in bacterial strain resistance or assay conditions .

Q. What strategies resolve discrepancies in reported biological activity data for piperidin-4-one derivatives?

Methodological Answer:

  • Standardization: Use uniform assay protocols (e.g., CLSI guidelines for antimicrobial testing) and reference strains (e.g., E. coli ATCC 25922).
  • Control Experiments: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate purity via HPLC (>95%) to exclude impurities as confounding factors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon).
  • Reactivity Predictions: The LUMO map highlights the carbonyl group as the primary site for nucleophilic attack, consistent with experimental observations of Grignard or hydride additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.